2-(4-Bromophenoxy)-5-iodobenzoic acid
Description
2-(4-Bromophenoxy)-5-iodobenzoic acid is a halogen-substituted benzoic acid derivative featuring a bromophenoxy group at the 2-position and an iodine atom at the 5-position of the benzene ring. For instance, halogenated benzoic acids like 4-bromobenzoic acid exhibit melting points >230°C and are sparingly soluble in water, properties likely shared by the target compound .
Properties
Molecular Formula |
C13H8BrIO3 |
|---|---|
Molecular Weight |
419.01 g/mol |
IUPAC Name |
2-(4-bromophenoxy)-5-iodobenzoic acid |
InChI |
InChI=1S/C13H8BrIO3/c14-8-1-4-10(5-2-8)18-12-6-3-9(15)7-11(12)13(16)17/h1-7H,(H,16,17) |
InChI Key |
CEPIEYILIPYSAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)I)C(=O)O)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The position and type of halogen substituents significantly influence the physical and chemical behavior of benzoic acid derivatives. Below is a comparative analysis of key analogs:
Key Observations :
- Electronic Effects: Fluorine’s strong electron-withdrawing nature enhances acidity in 2-fluoro-5-iodobenzoic acid compared to the bromophenoxy-substituted target compound .
- Steric Effects: Bulky groups like bromophenoxy or benzyloxy (as in ) reduce reactivity in nucleophilic substitution or coupling reactions .
- Solubility : Halogenated benzoic acids generally exhibit low water solubility due to hydrophobic halogens, as seen in 4-bromobenzoic acid .
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